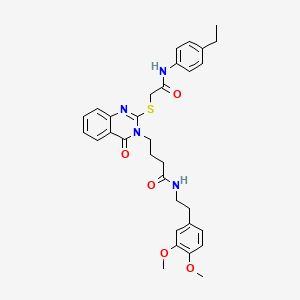![molecular formula C7H6ClN3 B2380880 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine CAS No. 1951466-68-4](/img/structure/B2380880.png)
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chlorine atom at the 5-position and a methyl group at the 2-position. It has a molecular formula of C7H6ClN3 and a molecular weight of 167.6 g/mol .
Mechanism of Action
Target of Action
This compound belongs to the family of pyrazolopyridines , which have been extensively studied due to their structural similarity to the purine bases adenine and guanine . .
Mode of Action
As a member of the pyrazolopyridine family, it may interact with its targets in a manner similar to other pyrazolopyridines
Biochemical Pathways
Pyrazolopyridines, in general, have been implicated in a variety of biological activities , suggesting that they may interact with multiple pathways.
Result of Action
Given the structural similarity to purine bases, it is possible that this compound could have effects on cellular processes involving these molecules
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyridines can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazolopyrimidines have shown cytotoxic activities against various cell lines .
Molecular Mechanism
It is known that pyrazolopyrimidines can bind to biomolecules and influence gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at refrigerator temperatures .
Metabolic Pathways
It is known that pyrazolopyrimidines can be involved in various metabolic pathways .
Subcellular Localization
It is known that pyrazolopyrimidines can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . Conditions often involve the use of such as or .
Oxidation Reactions: Reagents such as or are used under acidic or basic conditions.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include substituted derivatives, oxidized forms, and reduced forms of this compound .
Scientific Research Applications
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- 5-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine
- 5-Chloro-2-methyl-2H-pyrazolo[4,3-C]pyridine
- 5-Chloro-2-methyl-2H-pyrazolo[4,3-D]pyrimidine
Uniqueness: 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is unique due to its specific substitution pattern and the position of the chlorine and methyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-chloro-2-methylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQMHEWNGKYCPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(N=CC2=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
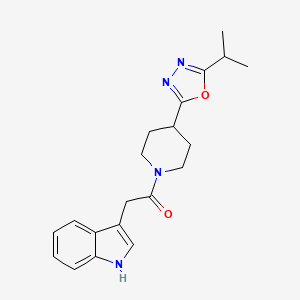
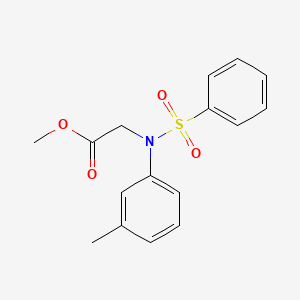
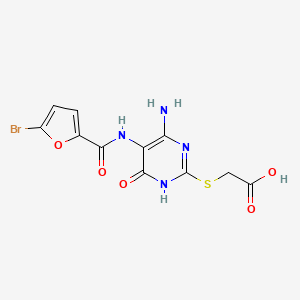
![N-{3,3'-dimethoxy-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2380803.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2380804.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2380805.png)
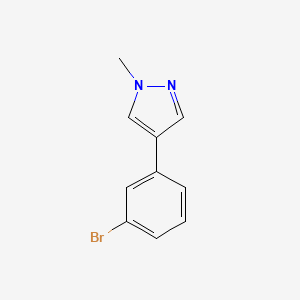
![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
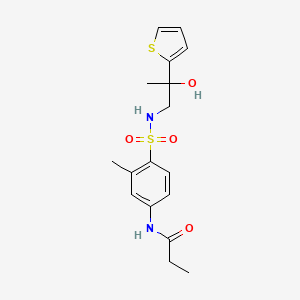

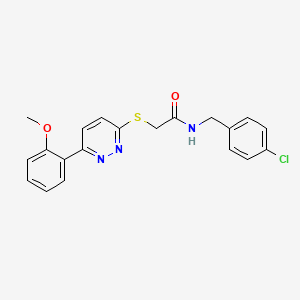
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)
